molecular formula C20H13F3N4OS B5049279 N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide

N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide

Cat. No. B5049279
M. Wt: 414.4 g/mol
InChI Key: OJDAPOLBZXHRQP-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines involved in immune response. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases.

Mechanism of Action

N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide works by selectively inhibiting JAK3, which is involved in the signaling pathways of cytokines that play a crucial role in immune response. By inhibiting JAK3, N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide prevents the activation of downstream signaling pathways, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in preclinical models of autoimmune diseases. It has also been shown to prevent tissue damage and reduce the severity of disease symptoms in these models.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide is a highly selective inhibitor of JAK3, which makes it an attractive target for therapeutic intervention in autoimmune diseases. However, its use in lab experiments is limited by its low solubility in water and its potential for off-target effects on other JAK family members.

Future Directions

There are several future directions for research on N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide. One area of interest is the development of more potent and selective JAK3 inhibitors that can be used in the treatment of autoimmune diseases. Another area of interest is the identification of biomarkers that can be used to predict patient response to N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide therapy. Additionally, the potential for combination therapy with other immunomodulatory agents is also an area of active research.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide involves a multi-step process starting from 4-phenyl-6-(trifluoromethyl)-2-pyrimidinamine. The amine is first reacted with 2-chloroacetyl chloride to form 2-chloro-N-(4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl)acetamide. This intermediate is then reacted with potassium thioacetate to form the target compound, N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide.

Scientific Research Applications

N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in preclinical models of these diseases.

properties

IUPAC Name

N-(2-cyanophenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4OS/c21-20(22,23)17-10-16(13-6-2-1-3-7-13)26-19(27-17)29-12-18(28)25-15-9-5-4-8-14(15)11-24/h1-10H,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDAPOLBZXHRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=CC=C3C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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